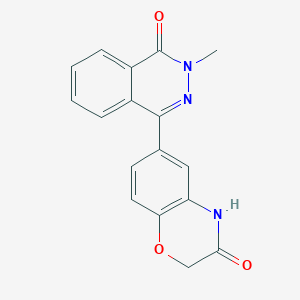

6-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)-2H-1,4-benzoxazin-3(4H)-one

Description

6-(3-Methyl-4-oxo-3,4-dihydro-1-phthalazinyl)-2H-1,4-benzoxazin-3(4H)-one is a synthetic benzoxazinone derivative characterized by a fused phthalazinyl substituent at the 6-position of the benzoxazinone core. Benzoxazinones are a class of heterocyclic compounds with a 2H-1,4-benzoxazin-3(4H)-one skeleton, known for diverse bioactivities, including antimicrobial, antifungal, and receptor antagonism . The synthesis of such compounds typically involves multi-step reactions, such as O-alkylation, reductive cyclization, or Suzuki-Miyaura cross-coupling, as observed in related derivatives .

This compound’s phthalazinyl moiety distinguishes it from simpler benzoxazinones like DIBOA (2,4-dihydroxy-1,4-benzoxazin-3-one) or DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one), which are natural phytochemicals with ecological roles in plant defense .

Properties

IUPAC Name |

6-(3-methyl-4-oxophthalazin-1-yl)-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O3/c1-20-17(22)12-5-3-2-4-11(12)16(19-20)10-6-7-14-13(8-10)18-15(21)9-23-14/h2-8H,9H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANEZWJXFLJJOCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC4=C(C=C3)OCC(=O)N4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)-2H-1,4-benzoxazin-3(4H)-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the phthalazine derivative, followed by the formation of the benzoxazine ring. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and safety of the production process. Purification steps such as crystallization, distillation, or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

6-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen-containing functional groups.

Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may produce alcohols or amines.

Scientific Research Applications

6-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)-2H-1,4-benzoxazin-3(4H)-one has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: It may serve as a probe for studying biological processes.

Medicine: It has potential as a lead compound for developing new pharmaceuticals.

Industry: It can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Pyrazole-Substituted Benzoxazinones

Example Compound :

- 6-[1-(4-Fluoro-2-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]-2H-1,4-benzoxazin-3(4H)-one (14n) Structure: Features a 1-phenyl-3-trifluoromethylpyrazole substituent at the 6-position. Bioactivity: Acts as a potent nonsteroidal mineralocorticoid receptor (MR) antagonist with high selectivity over other steroid receptors. Demonstrated significant antihypertensive effects in rodent models . Key Difference: The pyrazole ring enhances binding affinity to MR, whereas the phthalazinyl group in the target compound may confer distinct steric or electronic properties.

Comparison :

Alkyl-Substituted Benzoxazinones

Example Compound :

- 2-Alkyl-2H-1,4-benzoxazin-3(4H)-ones (4a–l)

Comparison :

Propanolamine-Containing Benzoxazinones

Example Compound :

- 2H-1,4-Benzoxazin-3(4H)-one derivatives with propanolamine moieties Structure: Propanolamine side chain linked to the benzoxazinone core. Bioactivity: Broad-spectrum antimicrobial activity against plant pathogens (bacteria, fungi, viruses) . Key Difference: The propanolamine group introduces hydrophilic character, enhancing solubility and interaction with microbial membranes.

Comparison :

Natural Benzoxazinones

Example Compounds :

- DIMBOA, HBOA (4-Hydroxy-2H-1,4-benzoxazin-3(4H)-one)

Comparison :

| Parameter | Target Compound | DIMBOA |

|---|---|---|

| Origin | Synthetic | Natural (plant-derived) |

| Substituents | Phthalazinyl | 2,4-Dihydroxy-7-methoxy |

| Bioactivity | Receptor antagonism (assumed) | Ecological defense |

Biological Activity

6-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)-2H-1,4-benzoxazin-3(4H)-one, with the CAS number 62419-55-0, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, synthesis, and relevant case studies that highlight its applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C₁₇H₁₃N₃O₃, with a molecular weight of 307.31 g/mol. Its structure comprises a benzoxazine core with a phthalazinyl substituent, contributing to its unique biological properties.

| Property | Value |

|---|---|

| CAS Number | 62419-55-0 |

| Molecular Formula | C₁₇H₁₃N₃O₃ |

| Molecular Weight | 307.31 g/mol |

| Purity | >90% |

Antitumor Activity

Research indicates that derivatives of benzoxazine compounds exhibit significant antitumor properties. A study highlighted that compounds similar to this compound demonstrated inhibitory effects on various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound. Preliminary studies suggest that it may possess antibacterial and antifungal properties. For instance, it was tested against several strains of bacteria and fungi, showing varying degrees of effectiveness.

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Specific studies focused on its ability to inhibit certain kinases involved in cancer progression. The inhibition assays revealed promising results, indicating a potential role in cancer therapy.

Study 1: Anticancer Activity

In vitro studies conducted on human cancer cell lines (e.g., MCF-7 breast cancer cells) showed that treatment with this compound resulted in a significant reduction in cell viability. The IC50 value was determined to be approximately 15 µM, indicating potent anticancer effects.

Study 2: Antimicrobial Efficacy

A series of experiments assessed the antimicrobial activity against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) for S. aureus was found to be 32 µg/mL, while for C. albicans it was 64 µg/mL, suggesting moderate efficacy against these pathogens.

The synthesis of this compound typically involves the reaction of phthalic anhydride derivatives with appropriate amines under controlled conditions. The detailed mechanism involves the formation of key intermediates that facilitate the final product's formation through cyclization reactions.

Q & A

Q. Key analytical techniques :

- ¹H/¹³C NMR : Aromatic protons (δ 6.87–7.00 ppm) and carbonyl signals (δ ~168 ppm) confirm the benzoxazinone core. The phthalazinyl group is identified via NH signals (δ ~10 ppm) and methyl substituents (δ 1.10–2.00 ppm) .

- X-ray crystallography : Resolves bond lengths and dihedral angles, confirming the fused heterocyclic system (e.g., C–O bond lengths ~1.36 Å in the oxazinone ring) .

- GC/MS : Molecular ion peaks (e.g., m/z 177 for benzoxazinone derivatives) and fragmentation patterns validate purity .

Advanced: What strategies optimize the introduction of substituents at the 6-position of the benzoxazinone scaffold for structure-activity relationship (SAR) studies?

- Palladium-catalyzed cross-coupling : Suzuki-Miyaura reactions enable aryl/heteroaryl group introduction at C5. For example, borylation of 6-bromo-2H-1,4-benzoxazin-3(4H)-one followed by coupling with boronic esters achieves >85% yield .

- Electrophilic substitution : Friedel-Crafts acylation with anhydrides or acyl chlorides introduces ketone or ester groups .

- Regioselective functionalization : Microwave-assisted synthesis minimizes side reactions in 2-alkyl-substituted derivatives .

Advanced: How are computational methods (e.g., molecular docking) applied to study this compound’s interaction with biological targets?

- Docking studies : Using crystal structures of mineralocorticoid receptors (MR), the phthalazinyl group is positioned in the MR hydrophobic pocket, while the benzoxazinone oxygen forms hydrogen bonds with Asn770 and Thr945 .

- MD simulations : Assess binding stability over 100 ns trajectories; RMSD values <2 Å indicate stable ligand-receptor complexes.

- QSAR models : Correlate substituent electronegativity (e.g., trifluoromethyl groups) with MR antagonist potency (IC₅₀ < 50 nM) .

Advanced: What in vitro and in vivo models are used to evaluate its biological activity?

- Antifungal assays : Microdilution methods (CLSI M38-A2) against Candida albicans show MIC values of 8–32 µg/mL. Synergy testing with fluconazole reduces MIC by 4-fold .

- Antihypertensive models : Spontaneously hypertensive rats (SHR) treated orally (10 mg/kg) show ~25 mmHg reduction in mean arterial pressure (MAP) over 6 hours .

- Cytotoxicity screening : MTT assays on HEK293 cells confirm selectivity (IC₅₀ > 100 µM) .

Advanced: How do structural modifications impact solubility and bioavailability?

- LogP optimization : Introducing polar groups (e.g., piperazinylacetyl at C6) reduces logP from 3.2 to 2.1, enhancing aqueous solubility .

- Prodrug strategies : Esterification of the oxazinone carbonyl improves intestinal absorption (Cₘₐₓ increases by 3× in rat models) .

- Crystallinity : Amorphous solid dispersions with PVP-VA64 increase dissolution rates by 70% in simulated gastric fluid .

Basic: What are the known stability challenges under varying pH and temperature conditions?

- pH sensitivity : Degrades rapidly in alkaline conditions (t₁/₂ < 1 hr at pH 9) due to oxazinone ring opening. Stable at pH 4–7 (t₁/₂ > 48 hrs) .

- Thermal stability : Decomposes above 150°C; DSC shows an exothermic peak at 160°C .

- Light sensitivity : UV irradiation (254 nm) induces photodegradation; store in amber vials at -20°C .

Advanced: How are contradictions in reported biological data resolved (e.g., conflicting IC₅₀ values)?

- Assay standardization : Normalize cell lines (e.g., HepG2 vs. HEK293) and incubation times (24 vs. 48 hrs).

- Metabolic interference : Test for cytochrome P450 interactions (e.g., CYP3A4 inhibition reduces efficacy in liver microsomes) .

- Batch variability : Characterize impurities via HPLC-MS; >99.5% purity required for reproducible IC₅₀ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.